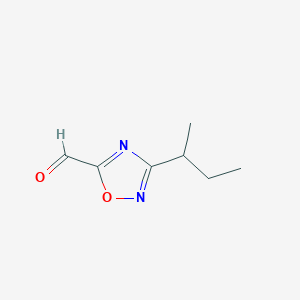

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde

Description

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde (CAS: 1342457-35-5) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure consists of a 1,2,4-oxadiazole core substituted at the 3-position with a branched butan-2-yl group and at the 5-position with a carbaldehyde functional group. The compound is primarily utilized in research settings, though its specific biological or pharmacological applications remain underexplored in the available literature.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-butan-2-yl-1,2,4-oxadiazole-5-carbaldehyde |

InChI |

InChI=1S/C7H10N2O2/c1-3-5(2)7-8-6(4-10)11-9-7/h4-5H,3H2,1-2H3 |

InChI Key |

WXLVSQIKRGURHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NOC(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

The most common and effective synthetic route for 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with carboxylic acids or their derivatives. Amidoximes are prepared from nitriles and hydroxylamine, then reacted with carboxylic acids or activated carboxylic acid derivatives (such as acid chlorides or esters) to form the oxadiazole ring.

Zarei et al. reported a one-pot synthetic procedure where amidoximes react with carboxylic acids activated by the Vilsmeier reagent. This method yields 3,5-disubstituted-1,2,4-oxadiazoles with yields ranging from 61% to 93%, featuring simple purification and readily available starting materials.

The cyclization typically proceeds via formation of an O-acylamidoxime intermediate, which upon heating undergoes cyclodehydration to form the oxadiazole ring.

Alternative Methods Using Nitroalkenes and Superacids

Golushko et al. developed a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of triflic acid (TfOH) to synthesize 1,2,4-oxadiazoles with excellent yields (~90%) and short reaction times (10 minutes). However, the use of superacids requires substrates resistant to harsh conditions, limiting its applicability.

1,3-Dipolar Cycloaddition Routes

Some methods involve the generation of nitrile oxides from amidoximes under Lewis acid catalysis, followed by 1,3-dipolar cycloaddition to nitriles or other dipolarophiles to form the oxadiazole ring. This route, however, often suffers from low yields (<20%) and requires careful optimization.

Specific Preparation of 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde

Starting Materials and Key Intermediates

The butan-2-yl substituent at position 3 of the oxadiazole ring suggests the use of an amidoxime derived from butan-2-nitrile or a related precursor.

The aldehyde group at position 5 is typically introduced via formylation or by using a formyl-substituted carboxylic acid derivative as a starting material.

Representative Synthetic Route

Based on analogous syntheses of 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde and related compounds:

Example from Literature

Maftei et al. synthesized 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde derivatives starting from tert-butylamidoxime and 4-aminobenzoic acid activated with carbonyldiimidazole (CDI), followed by heating to induce cyclodehydration, achieving 59% yield after purification.

Reaction Optimization and Conditions

Solvent and Base Effects

Dichloromethane (DCM) is preferred over tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) for better conversion rates in coupling reactions involving oxadiazole intermediates.

Organic bases such as N,N-diisopropylethylamine (DIPEA) facilitate better yields compared to inorganic bases, which often fail to produce the desired product.

Temperature and Time

Heating at 100–120 °C for 3–4 hours is commonly employed to promote cyclodehydration efficiently.

Some methods achieve rapid synthesis (10 min) using superacid catalysis but require careful substrate selection.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Activated Carboxylic Acid (Vilsmeier reagent) | Butan-2-yl amidoxime + formyl acid derivative | Vilsmeier reagent, heat | One-pot, 100-120 °C, 3-4 h | 61-93 | Simple purification, good yields | Requires acid activation |

| Lewis Acid Catalyzed Cyclodehydration | Amidoxime + acid chloride or CDI-activated acid | ZnCl2/PTSA, heat | Heating at 120 °C, 4 h | ~59 | Moderate yield, straightforward | Moderate yield, Lewis acid handling |

| Tandem Reaction with Nitroalkenes + Superacid | Nitroalkene + nitrile + arene | TfOH (superacid) | 10 min, room temp | ~90 | Very fast, excellent yield | Harsh conditions, substrate limitations |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile | Lewis acid catalyst | Room temp | <20 | Novel approach | Low yield, complex purification |

Research Findings and Professional Notes

The amidoxime and activated carboxylic acid cyclization remains the most reliable and widely used method for synthesizing 1,2,4-oxadiazole derivatives with aldehyde functionalities, including this compound.

Reaction optimization focusing on solvent, base, and activation method significantly impacts yield and purity.

Emerging methods using superacids or novel tandem reactions offer promising alternatives but require further substrate scope evaluation.

The described methods have been validated in peer-reviewed journals and open-access repositories such as PMC and Beilstein Journal of Organic Chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxadiazole ring.

Major Products Formed

Oxidation: 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: 3-(Butan-2-yl)-1,2,4-oxadiazole-5-methanol.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The 1,2,4-oxadiazole scaffold is highly modifiable, with substituents significantly influencing electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties Comparison

*Estimated based on molecular formula.

Key Observations:

- Substituent Electronic Effects: The butan-2-yl group is electron-donating due to its alkyl nature, which may stabilize the oxadiazole ring via inductive effects.

Biological Activity

3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a heterocyclic compound with potential pharmacological applications. The following sections will explore its biological activities, including anticancer properties, anti-inflammatory effects, and other relevant pharmacological profiles.

Structure and Properties

The molecular formula of this compound is C₇H₉N₃O, with a molecular weight of approximately 153.16 g/mol. The structure is characterized by the presence of an aldehyde group that may play a crucial role in its biological interactions.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : Human breast adenocarcinoma (MDA-MB-231) and melanoma cell lines.

- Mechanism : The compound interacts with cellular targets involved in the apoptotic pathway, enhancing its potential as an anticancer agent.

A study highlighted the IC₅₀ values for several oxadiazole derivatives against cancer cell lines, demonstrating that modifications to the oxadiazole structure can significantly enhance potency (Table 1) .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | MDA-MB-231 |

| 4-trifluoromethyl derivative | 0.52–0.88 | Bcl-2 positive lines |

Anti-inflammatory Activity

Oxadiazole derivatives have also shown promise in anti-inflammatory applications. The compound exhibits properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro studies suggest that these compounds can inhibit inflammatory pathways effectively.

- Study Findings : In vivo tests indicated significant edema inhibition in carrageenan-induced models when administered at specific doses.

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| This compound | 25 | 48.3 |

| Indomethacin (reference) | 25 | 76.0 |

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets:

- Binding Affinity : The compound exhibits strong hydrophobic interactions with proteins involved in cancer proliferation.

- Target Proteins : Interactions with Bcl-2 and COX enzymes have been noted.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in various therapeutic contexts:

- Anticancer Efficacy : A study on a series of oxadiazoles showed that modifications at the substituent positions significantly impacted their anticancer activity against multiple cell lines .

- Anti-inflammatory Effects : Research demonstrated that oxadiazoles could reduce inflammation markers in animal models effectively .

Q & A

Q. Q1. What are the common synthetic routes for 3-(Butan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A Vilsmeier-Haack approach (used for analogous oxadiazoles) involves reacting a substituted pyrazolone with a formylating agent (e.g., POCl₃/DMF) to introduce the aldehyde group . For example, refluxing intermediates in ethanol with potassium hydroxide (as in 1,3,4-oxadiazole synthesis) followed by recrystallization can yield pure products . Optimization includes:

- Catalyst Use : Employing mild bases (e.g., KOH) to avoid side reactions.

- Purification : Recrystallization from ethanol or chromatography for hygroscopic intermediates.

- Reaction Monitoring : TLC or HPLC to track cyclization completion.

Q. Q2. How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?

Methodological Answer:

- NMR Ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from the oxadiazole ring and aldehyde proton. For example, the aldehyde proton (δ ~9.8 ppm) may split due to conformational isomerism; variable-temperature NMR can clarify this .

- Mass Spectrometry : High-resolution MS (HRMS) with exact mass analysis (e.g., observed 204.0706 vs. calculated 204.0699) confirms molecular formula .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond-length discrepancies in the oxadiazole core .

Advanced Reactivity and Functionalization

Q. Q3. What strategies enable selective functionalization of the aldehyde group without disrupting the oxadiazole ring?

Methodological Answer:

- Nucleophilic Addition : Use protected hydrazines or amines to form Schiff bases. For example, hydrazine hydrate reacts with the aldehyde to form hydrazones, as seen in 1,3,4-oxadiazole derivatives .

- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) before modifying other sites.

- Catalytic Coupling : Suzuki-Miyaura coupling on halogenated analogs (if synthesized) preserves the oxadiazole core .

Biological Activity and Derivative Design

Q. Q4. How can researchers design bioactive derivatives of this compound for target-specific studies?

Methodological Answer:

- Bioisosteric Replacement : Replace the butan-2-yl group with aryl or heteroaryl moieties (e.g., 4-fluorophenyl) to enhance binding affinity, as seen in related oxadiazole-based kinase inhibitors .

- Hybrid Molecules : Conjugate the aldehyde with pharmacophores (e.g., semicarbazides) via hydrazone linkages, mimicking triazole-based antimicrobial agents .

- In Silico Screening : Docking studies using the aldehyde’s electrophilic site to predict interactions with cysteine proteases or oxidoreductases.

Stability and Storage

Q. Q5. What are the key stability challenges for this compound, and how can degradation be mitigated?

Methodological Answer:

- Hygroscopicity : The aldehyde group attracts moisture; store under inert gas (N₂/Ar) in sealed vials with desiccants.

- Oxidation : Add antioxidants (e.g., BHT) to solutions or store at –20°C in amber glass.

- Degradation Analysis : Monitor via HPLC for aldehyde oxidation to carboxylic acid (retention time shifts).

Advanced Analytical Contradictions

Q. Q6. How should researchers address discrepancies between computational and experimental data (e.g., IR carbonyl stretches)?

Methodological Answer:

- DFT Calculations : Compare computed IR frequencies (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) with experimental data. Discrepancies may arise from crystal packing effects .

- Solvent Effects : Re-measure spectra in non-polar solvents (e.g., CCl₄) to minimize hydrogen-bonding artifacts.

Scalability and Reproducibility

Q. Q7. What steps ensure reproducibility when scaling up synthesis from mg to gram quantities?

Methodological Answer:

- Controlled Heating : Use jacketed reactors for uniform temperature during cyclization (critical for exothermic steps).

- Workup Consistency : Standardize quenching protocols (e.g., slow addition to ice-water for precipitate formation) .

- Batch Analysis : Validate each batch via melting point, NMR, and HPLC against a reference standard.

Toxicity and Handling

Q. Q8. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles; use fume hoods due to potential aldehyde vapor irritation.

- Waste Disposal : Neutralize aldehydes with bisulfite solution before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.